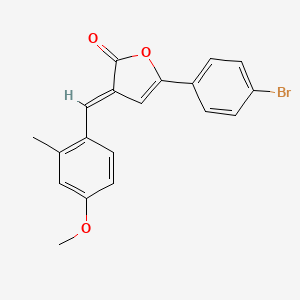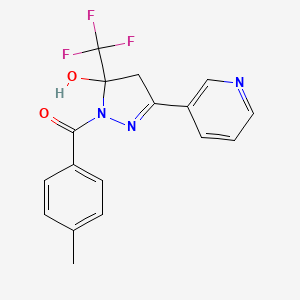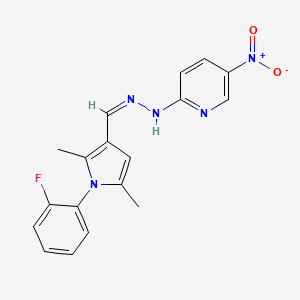
5-(4-bromophenyl)-3-(4-methoxy-2-methylbenzylidene)-2(3H)-furanone
Vue d'ensemble
Description
5-(4-bromophenyl)-3-(4-methoxy-2-methylbenzylidene)-2(3H)-furanone, also known as BMF, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and materials science. In
Mécanisme D'action
The mechanism of action of 5-(4-bromophenyl)-3-(4-methoxy-2-methylbenzylidene)-2(3H)-furanone is not fully understood, but it is believed to involve the activation of the p53 pathway, which is a tumor suppressor pathway that regulates cell growth and apoptosis. 5-(4-bromophenyl)-3-(4-methoxy-2-methylbenzylidene)-2(3H)-furanone has been shown to upregulate the expression of p53 and its downstream targets, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer properties, 5-(4-bromophenyl)-3-(4-methoxy-2-methylbenzylidene)-2(3H)-furanone has also been studied for its potential effects on other biological processes. For example, 5-(4-bromophenyl)-3-(4-methoxy-2-methylbenzylidene)-2(3H)-furanone has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This suggests that 5-(4-bromophenyl)-3-(4-methoxy-2-methylbenzylidene)-2(3H)-furanone may have potential applications in the treatment of neurological disorders such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 5-(4-bromophenyl)-3-(4-methoxy-2-methylbenzylidene)-2(3H)-furanone is its relatively simple synthesis method, which allows for easy production in the lab. However, one limitation is the lack of in vivo studies, which limits our understanding of its potential effects on living organisms.
Orientations Futures
There are several future directions for 5-(4-bromophenyl)-3-(4-methoxy-2-methylbenzylidene)-2(3H)-furanone research, including:
1. Further studies to elucidate the mechanism of action of 5-(4-bromophenyl)-3-(4-methoxy-2-methylbenzylidene)-2(3H)-furanone in cancer cells and other biological processes.
2. In vivo studies to determine the efficacy and safety of 5-(4-bromophenyl)-3-(4-methoxy-2-methylbenzylidene)-2(3H)-furanone in animal models.
3. Development of novel 5-(4-bromophenyl)-3-(4-methoxy-2-methylbenzylidene)-2(3H)-furanone derivatives with improved anticancer properties and reduced toxicity.
4. Investigation of the potential applications of 5-(4-bromophenyl)-3-(4-methoxy-2-methylbenzylidene)-2(3H)-furanone in materials science, such as the synthesis of novel polymers and materials.
5. Exploration of the potential use of 5-(4-bromophenyl)-3-(4-methoxy-2-methylbenzylidene)-2(3H)-furanone in combination with other anticancer agents to enhance their efficacy.
Conclusion:
In conclusion, 5-(4-bromophenyl)-3-(4-methoxy-2-methylbenzylidene)-2(3H)-furanone is a synthetic compound with potential applications in medicinal chemistry and materials science. Its anticancer properties and potential effects on other biological processes make it an interesting target for further research. However, more studies are needed to fully understand its mechanism of action and potential applications.
Applications De Recherche Scientifique
5-(4-bromophenyl)-3-(4-methoxy-2-methylbenzylidene)-2(3H)-furanone has been studied for its potential applications in medicinal chemistry, specifically as an anticancer agent. In vitro studies have shown that 5-(4-bromophenyl)-3-(4-methoxy-2-methylbenzylidene)-2(3H)-furanone induces apoptosis (programmed cell death) in various cancer cell lines, including breast, lung, and colon cancer cells. 5-(4-bromophenyl)-3-(4-methoxy-2-methylbenzylidene)-2(3H)-furanone has also been shown to inhibit the growth of cancer cells by blocking the cell cycle at the G2/M phase.
Propriétés
IUPAC Name |
(3E)-5-(4-bromophenyl)-3-[(4-methoxy-2-methylphenyl)methylidene]furan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrO3/c1-12-9-17(22-2)8-5-14(12)10-15-11-18(23-19(15)21)13-3-6-16(20)7-4-13/h3-11H,1-2H3/b15-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUFLQOIVQBPLAP-XNTDXEJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C=C2C=C(OC2=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)OC)/C=C/2\C=C(OC2=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30417344 | |
| Record name | STK197392 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30417344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6030-12-2 | |
| Record name | STK197392 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30417344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-methyl-2-oxopentanoyl)-4'-propyl-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B3906952.png)
![N'-{[1-(2,3-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}acetohydrazide](/img/structure/B3906969.png)
![N,4-dimethyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B3906979.png)

![4-methyl-N'-[(2-methyl-3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B3906988.png)
![5-(3-chloro-4-methylphenyl)-N-[4-(4-morpholinyl)phenyl]-2-furamide](/img/structure/B3907007.png)

![2,6-difluoro-3-methoxy-N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B3907016.png)
![3-(2-furyl)acrylaldehyde [2-(diphenylacetyl)-3-oxo-2,3-dihydro-1H-inden-1-ylidene]hydrazone](/img/structure/B3907021.png)
![1-(4-chlorophenyl)-N-{[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-piperidinyl]methyl}cyclopropanecarboxamide](/img/structure/B3907023.png)

![2-chloro-5-{5-[2-(5-nitro-2-pyridinyl)carbonohydrazonoyl]-2-furyl}benzoic acid](/img/structure/B3907039.png)
![1-(methoxyacetyl)-3-[2-(3-methoxyphenyl)ethyl]piperidine](/img/structure/B3907045.png)
